molecular formula C18H16FN3O3S2 B2943872 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 868976-52-7

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2943872
CAS No.: 868976-52-7
M. Wt: 405.46
InChI Key: XXWPJNXAOOUVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorobenzylthio group at the 5-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antitumor, and anticonvulsant activities .

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-24-13-7-12(8-14(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-5-3-4-6-15(11)19/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWPJNXAOOUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article will provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications supported by data tables and research findings.

  • Molecular Formula : C17H14FN3OS2
  • Molecular Weight : 359.44 g/mol
  • CAS Number : 607700-77-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.
  • Introduction of the Fluorobenzyl Group : Achieved via nucleophilic substitution with 2-fluorobenzyl chloride.
  • Formation of the Benzamide Moiety : Coupling the thiadiazole derivative with 3,5-dimethoxybenzoyl chloride.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Protein Kinase Inhibition : The compound effectively binds to protein kinases, inhibiting their activity and affecting various signaling pathways involved in cell proliferation and survival .
  • Anti-Tumor Activity : It induces cell cycle arrest and inhibits cancer cell migration through targeted signaling pathways associated with tumor growth .

Comparative Analysis with Other Thiadiazole Derivatives

A comparative analysis reveals variations in biological activity based on structural differences among thiadiazole derivatives:

Compound NameStructureBiological Activity
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)StructureExhibits anti-tumor activity but with different potency due to substituent variations.
1,3,4-Thiadiazole DerivativesStructureShare core structure but differ in substituents leading to diverse biological applications.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that compounds containing the 1,3,4-thiadiazole ring exhibit significant antitumor activity by targeting uncontrolled DNA replication and cell division . For instance:
    • Compound A showed an IC50 value of 0.28 μg/mL against breast cancer (MCF-7) cells.
    • Compound B exhibited an IC50 value of 4.27 μg/mL against SK-MEL-2 melanoma cells .
  • Mechanistic Insights : Molecular docking studies revealed that the compound forms hydrogen bonds with key residues in protein targets such as Abl protein kinase, indicating a selective inhibitory effect . The presence of specific functional groups significantly influences the binding affinity and biological activity.

Scientific Research Applications

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a chemical compound with potential applications in medicinal chemistry, particularly for developing pharmaceuticals that target various biological pathways. It is a synthetic compound that belongs to the thiadiazole derivatives class. The compound features a thiadiazole ring, known for its diverse biological activities.

Synthesis
The synthesis of this compound involves multiple steps with careful control of reaction conditions like temperature, pH, and solvent choice to ensure high yields and purity. Common solvents include dimethyl sulfoxide and dichloromethane.

Potential applications in medicinal chemistry
Thiadiazole derivatives have demonstrated pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The compound's thioether and amide functionalities enhance its interaction with biological macromolecules.

One study reported certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL.

The compound may interact with proteins or enzymes through its functional groups, such as the fluorophenyl, thiadiazol, and methoxybenzamide groups. Based on its structural similarity to other known compounds, it may interact with its targets through covalent bonds, hydrogen bonds, or van der Waals interactions. Factors such as its molecular weight, polarity, and the presence of functional groups like the methoxy and amide groups may influence its bioavailability. Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and thioether group are susceptible to oxidation. Common oxidizing agents yield sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Acetic acid, 50°C, 2 hoursSulfoxide derivative65–70%
Potassium permanganate (KMnO₄)Aqueous H₂SO₄, reflux, 4 hoursSulfone derivative55–60%

Mechanistic Insight :

  • The thioether sulfur atom undergoes electrophilic oxidation, forming S=O bonds.

  • Over-oxidation to sulfones is controlled by stoichiometry and reaction time.

Reduction Reactions

The amide and thiadiazole functionalities can be reduced under specific conditions:

Reagent Conditions Product Yield Source
Sodium borohydride (NaBH₄)Ethanol, 25°C, 6 hoursThiadiazoline intermediate40–45%
Lithium aluminum hydride (LiAlH₄)Dry THF, 0°C → 25°C, 3 hoursAmine derivative30–35%

Key Observations :

  • LiAlH₄ selectively reduces the amide carbonyl to an amine, preserving the thiadiazole ring.

  • NaBH₄ partially reduces the thiadiazole ring, forming thiadiazoline.

Nucleophilic Substitution

The 2-fluorobenzyl thioether group facilitates nucleophilic displacement:

Nucleophile Conditions Product Yield Source
PiperidineDMF, 80°C, 8 hoursPiperidine-substituted thiadiazole75–80%
Sodium methoxide (NaOMe)Methanol, reflux, 5 hoursMethoxy-substituted benzyl derivative60–65%

Mechanistic Pathway :

  • Fluorine’s electronegativity enhances the leaving-group ability, enabling SNAr (nucleophilic aromatic substitution) .

  • Steric effects from the dimethoxybenzamide group influence regioselectivity .

Hydrolysis Reactions

Controlled hydrolysis of the amide bond and thioether occurs under acidic or basic conditions:

Conditions Reagents Product Yield Source
6M HCl, reflux, 12 hoursHCl3,5-Dimethoxybenzoic acid + Thiadiazole amine85–90%
NaOH (10%), ethanol, 70°C, 6 hoursNaOHThiol intermediate + Fluorobenzyl alcohol70–75%

Applications :

  • Hydrolysis products serve as intermediates for further functionalization .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes:

Reagent Conditions Product Yield Source
PhenylacetyleneCuI catalysis, DCM, 25°C, 24 hoursTriazole-fused thiadiazole50–55%
AcetonitrileBF₃·Et₂O, 60°C, 8 hoursImidazothiadiazole derivative45–50%

Structural Impact :

  • Cycloadditions expand the heterocyclic framework, enhancing biological activity .

Functionalization of the Dimethoxybenzamide Group

The 3,5-dimethoxybenzamide moiety undergoes demethylation or electrophilic substitution:

Reaction Conditions Product Yield Source
BBr₃, DCM, −78°C → 25°CBoron tribromideCatechol derivative80–85%
Nitration (HNO₃/H₂SO₄)0°C → 25°C, 2 hoursNitro-substituted benzamide65–70%

Applications :

  • Demethylation introduces phenolic OH groups for metal coordination.

Comparison with Similar Compounds

Key Observations:

  • Halogen Substitutions : Chlorine (e.g., 4-chlorobenzyl in 5e , 3,5-dichlorobenzyl in 15o ) and fluorine (e.g., 4-fluorobenzyl in 7c ) substituents are associated with enhanced bioactivity. The 2-fluorobenzyl group in the target compound may offer similar advantages in metabolic stability and target affinity.
  • Methoxy Groups : The 3,5-dimethoxybenzamide moiety in the target compound contrasts with simpler acetamide or urea derivatives (e.g., 5m , anticonvulsant urea analogs ). Methoxy groups could improve solubility and modulate electron distribution for optimized receptor interactions.
  • Thioether Linkage : The benzylthio group is a common feature in antimicrobial and antitumor analogs (e.g., 7c , 15o ), suggesting its critical role in activity.

Antimicrobial Activity

The 2-fluorobenzyl substitution in the target compound may enhance activity compared to non-halogenated analogs (e.g., benzylthio in 5h ), as fluorine’s electronegativity can strengthen membrane penetration or enzyme inhibition.

Antitumor Activity

The 3,5-dichlorobenzylthio derivative 15o exhibited potent antitumor activity (IC₅₀: 1.96 μM), highlighting the importance of halogen placement. The target compound’s 2-fluorobenzyl group may offer comparable steric and electronic effects, though its dimethoxybenzamide group could redirect selectivity toward different cancer cell lines.

Anticonvulsant Activity

Urea derivatives with 2,4-dichlorobenzylthio groups (ED₅₀: 0.65 μmol/kg ) outperform standard drugs, suggesting that electron-withdrawing substituents enhance anticonvulsant efficacy. The target compound’s 2-fluorobenzyl group aligns with this trend, though its benzamide (vs. urea) backbone may alter mechanism of action.

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., 4-chlorobenzyl in 5e : 132–134°C; benzylthio in 5m : 135–136°C) exhibit lower melting points compared to simpler alkylthio derivatives (e.g., ethylthio in 5g : 168–170°C). The target compound’s 3,5-dimethoxybenzamide group may increase rigidity, raising its melting point.
  • Synthetic Yields : Benzylthio derivatives generally show higher yields (e.g., 5h: 88% ) than ethylthio or methylthio analogs, likely due to stabilized intermediates. The target compound’s synthesis may follow similar efficiency.

Molecular Interactions and Docking Insights

While explicit docking data for the target compound are unavailable, studies on related 1,3,4-thiadiazoles (e.g., nitazoxanide derivatives ) suggest that the amide group participates in hydrogen bonding with biological targets (e.g., PFOR enzyme inhibition ). The 2-fluorobenzylthio group may enhance hydrophobic interactions, while the dimethoxybenzamide could engage in π-π stacking or hydrogen bonding.

Q & A

Basic: What are the standard synthetic routes for preparing N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves sequential nucleophilic substitution and acylation reactions. For analogous thiadiazole derivatives, the thiol group of 2-fluorobenzyl mercaptan reacts with a halogenated 1,3,4-thiadiazol-2-amine intermediate under basic conditions (e.g., K₂CO₃ in DMF), followed by acylation with 3,5-dimethoxybenzoyl chloride. Key factors affecting yield include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product, with yields typically ranging from 50–60% for structurally related compounds .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Answer:

  • 1H NMR spectroscopy : Protons on the 3,5-dimethoxybenzamide moiety resonate as singlet aromatic peaks (δ ~6.7–7.3 ppm), while the 2-fluorobenzyl-thio group shows distinct splitting patterns (e.g., δ ~4.7 ppm for SCH₂). Exchangeable NH protons appear as broad singlets (δ ~12.9 ppm, D₂O-exchangeable) .
  • X-ray crystallography : For precise structural confirmation, single-crystal X-ray diffraction is employed. Parameters such as bond lengths (C–C mean ~0.003–0.006 Å) and torsion angles validate the thiadiazole core geometry and substituent orientation .

Advanced: How can computational methods like free energy perturbation (FEP) guide the optimization of this compound’s blood-brain barrier (BBB) penetration?

Answer:
FEP simulations predict binding free energy changes caused by structural modifications. For thiadiazole derivatives:

  • Lipophilicity optimization : Substituents like fluorobenzyl groups enhance membrane permeability. FEP calculates ΔΔG values for substituent effects on BBB penetration .
  • Permeability prediction : Tools like molecular dynamics (MD) assess hydrogen-bonding potential and polar surface area, critical for avoiding P-glycoprotein efflux .
    Example: Introducing electron-withdrawing groups (e.g., -F) reduces basicity, improving BBB uptake in analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:

  • Standardized assay protocols : Discrepancies in cytotoxicity or antimicrobial activity often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate studies using NIH/WHO-recommended protocols are essential.
  • pH-dependent activity : Thiadiazole derivatives exhibit pH-sensitive solubility and reactivity. For example, antimicrobial activity may vary by >50% between pH 6.5 and 7.4 .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) to rule out batch-specific impurities .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Bioisosteric replacement : Swap the 2-fluorobenzyl-thio group with bioisosteres like 2-chlorobenzyl or benzimidazole-ethyl to assess steric/electronic effects on activity .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors on the thiadiazole ring) using software like Schrödinger’s Phase.
  • In vivo correlation : Compare in vitro IC₅₀ values (e.g., against cancer cell lines) with in vivo tumor regression data in xenograft models to validate target engagement .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether linkage.
  • Stability : Shelf life >2 years when desiccated. Avoid aqueous buffers (pH >8) to prevent hydrolysis of the amide bond. Stability under UV light is moderate; avoid prolonged exposure .

Advanced: How is the compound’s mechanism of action elucidated using omics approaches?

Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) in treated vs. untreated cells.
  • Proteomics : SILAC labeling quantifies changes in protein expression (e.g., tubulin isoforms for antimitotic activity).
  • Metabolomics : LC-MS profiles reveal disruptions in pathways like glutathione metabolism, indicating oxidative stress induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.